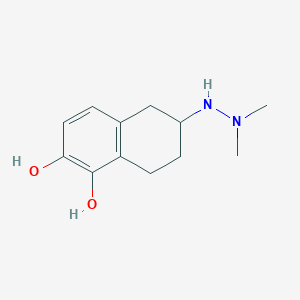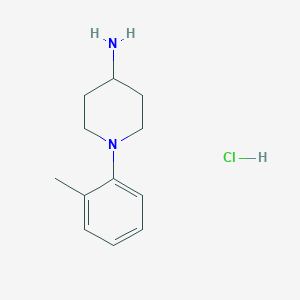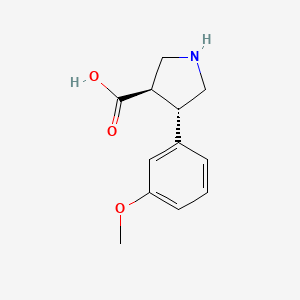
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a hydrazine functional group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves the reaction of 2,2-dimethylhydrazine with a suitable naphthalene derivative under controlled conditions. One common method involves the use of a hydrazine derivative and a naphthalene compound in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, halogens, and other electrophiles.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity.
Tetrahydronaphthalene: The parent compound without the hydrazine group.
Naphthoquinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
6-(2,2-Dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to the presence of both the hydrazine and diol functional groups on the tetrahydronaphthalene backbone. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-(2,2-dimethylhydrazinyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)13-9-4-5-10-8(7-9)3-6-11(15)12(10)16/h3,6,9,13,15-16H,4-5,7H2,1-2H3 |
InChI Key |
QFTKTIBPHBRQRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC1CCC2=C(C1)C=CC(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)








![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)


